molecular formula C18H20O3 B13662308 Ethyl 2-(3-(benzyloxy)phenyl)propanoate

Ethyl 2-(3-(benzyloxy)phenyl)propanoate

Cat. No.: B13662308
M. Wt: 284.3 g/mol
InChI Key: AFFQVJUIUAKEGQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(benzyloxy)phenyl)propanoate is an organic compound with the molecular formula C18H20O3. It is an ester, which is a class of compounds commonly used in various chemical applications due to their pleasant odors and reactivity. This compound is particularly interesting due to its unique structure, which includes a benzyloxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-(benzyloxy)phenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(benzyloxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Another method involves the reaction of 3-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through a Knoevenagel condensation followed by esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(benzyloxy)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 2-(3-(benzyloxy)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-(benzyloxy)phenyl)propanoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its ester and benzyloxy functional groups. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors in a manner similar to other ester compounds.

Comparison with Similar Compounds

Ethyl 2-(3-(benzyloxy)phenyl)propanoate can be compared to other esters such as ethyl benzoate and ethyl phenylpropanoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the benzyloxy group, which imparts different reactivity and potential biological activity.

List of Similar Compounds

  • Ethyl benzoate
  • Ethyl phenylpropanoate
  • Methyl benzoate
  • Butyl benzoate

These compounds differ in their alkyl groups and additional substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

ethyl 2-(3-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C18H20O3/c1-3-20-18(19)14(2)16-10-7-11-17(12-16)21-13-15-8-5-4-6-9-15/h4-12,14H,3,13H2,1-2H3

InChI Key

AFFQVJUIUAKEGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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